molecular formula C17H20N2OS2 B2427352 3-(3,5-Dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877653-21-9

3-(3,5-Dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2427352
CAS RN: 877653-21-9
M. Wt: 332.48
InChI Key: NETFZMGIGIIWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3,5-Dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a complex organic molecule that contains several functional groups, including a phenyl ring, a thieno[3,2-d]pyrimidin-4-one group, and a propylsulfanyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have explored the synthesis routes of pyridothienopyrimidines and pyridothienotriazines, demonstrating the chemical versatility of thieno[3,2-d]pyrimidin-4-one derivatives. One notable study involved the reaction of amino-substituted thieno[2,3-b]pyridines with triethyl orthoformate, leading to pyrimidinones and triazinones. This process highlights the compound's role in generating diverse heterocyclic compounds with antimicrobial properties, as some derivatives exhibited significant in vitro antimicrobial activities against a range of microbes (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Dual Inhibitory Activities

The compound's framework has been utilized to develop potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes for DNA synthesis and cell proliferation. This dual inhibitory action makes it a promising candidate for cancer therapy, with specific derivatives exhibiting potent inhibitory concentrations against human TS and DHFR, showcasing the potential of thieno[3,2-d]pyrimidin-4-one derivatives in medicinal chemistry (Gangjee, Qiu, Li, & Kisliuk, 2008).

Nucleophilic Displacement and Derivative Synthesis

The versatility of thieno[3,2-d]pyrimidin-4-one derivatives extends to their functional group transformations. For instance, the nucleophilic displacement of a methylsulfanyl group on substituted pyrimidinones was achieved through oxidation, demonstrating the compound's applicability in synthesizing amino-substituted derivatives and forming carbon-carbon bonds, a key step in developing pharmacologically active molecules (Kikelj, Grosjean, Meslin, Julienne, & Deniaud, 2010).

Structural and Crystallographic Studies

The compound and its derivatives have been subjects of structural and crystallographic studies, providing insights into their molecular configurations, interactions, and polymorphism. For example, benzylation and nitrosation reactions of related pyrimidinones have led to the discovery of polymorphic forms and different hydrogen bonding patterns, enriching our understanding of their structural dynamics and potential for designing more effective molecules (Glidewell, Low, Marchal, & Quesada, 2003).

Anticancer and Antiviral Activities

The potential of 3-(3,5-Dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one derivatives in anticancer and antiviral therapies has been a focal point of research. Some derivatives have shown promising anti-HIV-1 activity and the ability to inhibit virus replication, indicating the compound's potential in developing new antiviral drugs. Additionally, its derivatives have been evaluated for their anticancer activities, highlighting the scaffold's utility in discovering novel therapeutic agents (Novikov, Ozerov, Sim, & Buckheit, 2004).

properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c1-4-6-22-17-18-14-5-7-21-15(14)16(20)19(17)13-9-11(2)8-12(3)10-13/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETFZMGIGIIWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.